1H-Phenaleno[2,1-d][1,3]thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119596-69-9 |
|---|---|
Molecular Formula |
C14H9NS |
Molecular Weight |
223.293 |
IUPAC Name |
1H-phenaleno[2,1-d][1,3]thiazole |
InChI |
InChI=1S/C14H9NS/c1-3-9-4-2-6-11-13(9)10(5-1)7-12-14(11)16-8-15-12/h1-5,7-8H,6H2 |
InChI Key |
TTYJSBQVJDMIPQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC3=CC4=C(C1=C23)SC=N4 |
Synonyms |
1H-Phenaleno[2,1-d]thiazole(9CI) |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of 1h Phenaleno 2,1 D 1 2 Thiazole
Electronic Structure Theory and Quantum Chemical Calculations
Detailed quantum chemical calculations are essential for understanding the fundamental electronic characteristics of a molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a widely used computational method to investigate the electronic structure of many-body systems. chemrxiv.orgarxiv.org For 1H-Phenaleno[2,1-d] Current time information in Las Vegas, NV, US.shd-pub.org.rsthiazole (B1198619), DFT calculations would be employed to determine its optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential (MEP) in its ground state. Such calculations provide a foundational understanding of the molecule's stability and reactivity.
Ab Initio Methods (e.g., MP2, CCSD, MR-CISD) for High-Level Electronic Structure Characterization
Ab initio methods are based on first principles without the inclusion of empirical parameters. nih.govnih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD (Coupled Cluster Singles and Doubles), offer a higher level of accuracy for calculating electron correlation effects compared to standard DFT. arxiv.orgresearchgate.net These high-level calculations would provide benchmark data for the electronic energy and structural parameters of 1H-Phenaleno[2,1-d] Current time information in Las Vegas, NV, US.shd-pub.org.rsthiazole.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Aromaticity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. ossila.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.com For 1H-Phenaleno[2,1-d] Current time information in Las Vegas, NV, US.shd-pub.org.rsthiazole, analysis of the spatial distribution and energy levels of these orbitals would be crucial for predicting its behavior in chemical reactions and its potential applications in organic electronics. cdu.edu.au
Diradical Character Evaluation in Extended π-Systems
Extended π-conjugated systems can sometimes exhibit diradical character, where two electrons occupy nearly degenerate molecular orbitals. This characteristic significantly influences their electronic, optical, and magnetic properties. Theoretical calculations are essential for quantifying the diradical character (y) of molecules like 1H-Phenaleno[2,1-d] Current time information in Las Vegas, NV, US.shd-pub.org.rsthiazole, which would provide insight into its potential open-shell nature. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a rigid fused-ring system like 1H-Phenaleno[2,1-d] Current time information in Las Vegas, NV, US.shd-pub.org.rsthiazole, MD simulations would be less about conformational changes and more about understanding its intermolecular interactions in condensed phases (e.g., in a crystal or in solution) and the stability of its structure at different temperatures.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
QSPR is a computational modeling approach that aims to correlate the structural or property descriptors of molecules with their physicochemical properties or biological activity. physchemres.orgscienceopen.com If a series of derivatives of 1H-Phenaleno[2,1-d] Current time information in Las Vegas, NV, US.shd-pub.org.rsthiazole were synthesized and tested for a specific property, a QSPR model could be developed. This model would help in understanding the key molecular features that govern the property and in designing new, more potent compounds.
Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) from First Principles
There is no available research detailing the simulation of spectroscopic properties for 1H-Phenaleno[2,1-d] nih.govnih.govthiazole using first-principles computational methods. Such studies, which typically employ methodologies like Density Functional Theory (DFT) or ab initio calculations, are crucial for predicting and understanding the Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra of a molecule. These computational approaches help in assigning experimental spectral features to specific molecular structures and electronic transitions. However, no published data on calculated chemical shifts (¹H and ¹³C NMR), absorption maxima (λmax) for electronic transitions, or vibrational frequencies for this specific phenalene-fused thiazole derivative could be located.
Reaction Mechanism Studies and Transition State Analysis using Computational Methods
No information is available in the scientific literature regarding computational studies on the reaction mechanisms or transition state analyses involving 1H-Phenaleno[2,1-d] nih.govnih.govthiazole. Research in this area would typically involve quantum chemical calculations to map potential energy surfaces for synthetic or degradation pathways. This includes identifying the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Such analyses provide fundamental insights into reaction kinetics and thermodynamics, but these investigations have not been reported for this particular compound.
Reactivity and Derivatization Strategies of 1h Phenaleno 2,1 D 1 2 Thiazole
Electrophilic Aromatic Substitution Reactions on the Phenalene (B1197917) Moiety
The phenalene core of 1H-Phenaleno[2,1-d] wikipedia.orgairo.co.inthiazole (B1198619) is an electron-rich polycyclic aromatic hydrocarbon system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The thiazole ring, being a heterocyclic system, influences the regioselectivity of these substitutions. Generally, electrophilic attack is directed to the positions on the phenalene rings that are most activated and sterically accessible.
Detailed research findings indicate that for polycyclic aromatic hydrocarbons, electrophilic substitution is a key method for functionalization. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Phenalene Moiety
| Reaction | Reagents and Conditions | Typical Product |
| Nitration | HNO₃, H₂SO₄, 0 °C | Introduction of a nitro (-NO₂) group |
| Bromination | Br₂, FeBr₃, CCl₄ | Introduction of a bromo (-Br) atom |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | Introduction of an acyl (-COR) group |
Note: The exact position of substitution on the phenalene rings would need to be determined experimentally or through computational studies.
Nucleophilic Reactions at the Thiazole Ring Positions
The thiazole ring in 1H-Phenaleno[2,1-d] wikipedia.orgairo.co.inthiazole possesses distinct sites for nucleophilic attack. The C2 position of the thiazole ring is known to be the most electron-deficient and, therefore, the most susceptible to nucleophilic substitution. pharmaguideline.com This reactivity can be exploited for the introduction of various functional groups.
Deprotonation at the C2 position using strong bases, such as organolithium reagents, can generate a nucleophilic center that can then react with a range of electrophiles. pharmaguideline.com Furthermore, if a suitable leaving group is present at the C2 position, direct nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is activated by quaternization of the nitrogen atom.
Table 2: Nucleophilic Reactions on the Thiazole Ring
| Reaction Type | Reagents and Conditions | Outcome |
| Deprotonation/Alkylation | 1. n-BuLi, THF, -78 °C; 2. RX | Functionalization at the C2 position |
| Nucleophilic Aromatic Substitution (SNAr) | Nu⁻, (on a 2-halo derivative) | Substitution of the halide at the C2 position |
Functionalization and Introduction of Diverse Side Chains
The introduction of diverse side chains onto the 1H-Phenaleno[2,1-d] wikipedia.orgairo.co.inthiazole scaffold can be achieved through a variety of synthetic strategies, building upon the primary electrophilic and nucleophilic reactions. Functional groups introduced in the initial steps can serve as handles for further modifications.
For instance, a nitro group introduced via electrophilic nitration can be reduced to an amino group, which can then be diazotized and subjected to Sandmeyer reactions to introduce a wide array of substituents. Similarly, a halogen atom can be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The functionalization of the thiazole ring, particularly at the C2 position, allows for the introduction of side chains through reactions of the corresponding organometallic intermediate with various electrophiles.
Cycloaddition Reactions Involving the Thiazole Core
The thiazole ring, although aromatic, can participate in cycloaddition reactions under certain conditions. The π-system of the thiazole can act as a diene or a dienophile in Diels-Alder reactions, although this often requires high temperatures or the presence of activating groups. These reactions can lead to the formation of new fused ring systems, significantly increasing the molecular complexity.
For instance, thiazoles have been shown to react with alkynes in Diels-Alder reactions, which, after the extrusion of sulfur, can lead to the formation of pyridine (B92270) derivatives. wikipedia.org This type of reaction offers a pathway to transform the thiazole ring into a different heterocyclic system.
Ring Transformation and Annulation Reactions of Fused Thiazole Systems
Fused thiazole systems can undergo a variety of ring transformation and annulation reactions, providing access to novel heterocyclic frameworks. These reactions often involve the opening of the thiazole ring followed by recyclization, or the use of the existing fused system as a template for the construction of additional rings.
For example, treatment of certain fused thiazolium salts with bases can lead to ring-opening reactions, generating reactive intermediates that can be trapped by various reagents to form new heterocyclic structures. Annulation reactions, where a new ring is built onto the existing framework, can be achieved through intramolecular cyclizations of appropriately functionalized derivatives.
Metal-Catalyzed Coupling Reactions for Further Structural Elaboration
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the structural elaboration of 1H-Phenaleno[2,1-d] wikipedia.orgairo.co.inthiazole. Halogenated derivatives of the phenalene moiety, obtained through electrophilic halogenation, can serve as substrates for reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl substituents.
Similarly, functionalization of the thiazole ring with a halogen atom provides a handle for these coupling reactions, allowing for selective derivatization of the heterocyclic portion of the molecule. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Table 3: Common Metal-Catalyzed Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd(0) catalyst, Base | C(sp²) - C(sp²) |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp²) - C(sp) |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(0) catalyst, Base | C(sp²) - C(sp²) |
| Stille Coupling | Aryl/Vinyl Halide + Organotin Reagent | Pd(0) catalyst | C(sp²) - C(sp²) |
Applications of 1h Phenaleno 2,1 D 1 2 Thiazole in Advanced Materials and Organic Synthesis
Role as a Versatile Building Block for Complex Polycyclic Aromatic and Heteroaromatic Systems
The 1,3-thiazole core is a significant scaffold in the creation of new lead compounds and in drug discovery. nih.gov It is a versatile building block that allows for the generation of diverse derivatives, facilitating subsequent optimization. nih.gov The incorporation of heteroatoms like nitrogen and sulfur into polycyclic aromatic systems (PASs) is a known strategy for modifying their frontier molecular orbitals. beilstein-journals.org This strategic placement of heteroatoms within carbon-based π-conjugated frameworks allows for effective electronic communication with the surrounding π-system, thereby modulating their inherent electronic properties. researchgate.net
Nitrogen-containing heterocycles, in particular, have been the subject of extensive research due to their valuable biological activities. nih.gov Polycyclic aromatic azomethine ylides (PAMYs) are versatile building blocks for the bottom-up synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). d-nb.info The development of novel functional materials for organic electronics relies on the ability to tune the electronic properties of polycyclic aromatic hydrocarbons (PAHs). researchgate.net A potent strategy to achieve this is the precise incorporation of heteroatoms into the sp2 carbon framework. researchgate.net
Applications in Optoelectronic Devices and Advanced Functional Materials
Thiazole-derived compounds exhibit significant potential in a range of applications including light harvesting, the production of light-emitting diodes (LEDs), photochromes, and molecular switches. researchgate.net The construction of donor-acceptor (D-A) structures is a highly effective strategy for regulating the optoelectronic properties of π-conjugated organic materials. polyu.edu.hk
Organic Light-Emitting Diodes (OLEDs) and Related Technologies
Fluoroaromatic compounds have found applications in organic light-emitting diodes (OLEDs). nih.gov Furthermore, 2,1,3-Benzothiadiazole (B189464) (BT) and its derivatives are crucial acceptor units in the development of photoluminescent compounds used in the molecular construction of OLEDs. polyu.edu.hk The strong electron-withdrawing nature of the BT core unit can enhance the electronic properties of the resulting organic materials. polyu.edu.hk Certain benzothiadiazole derivatives that emit light across a wide spectrum, from green to near-infrared, are considered promising materials for white OLEDs (WOLEDs). mdpi.com
Development of Photosensitizers and Carbocyanine Dyes
Cyanine (B1664457) dyes are valuable for their excellent light absorption properties and their tunable absorption wavelengths, which can be adjusted by extending the π-conjugation. rsc.org They are promising fluorophores for fluorescence sensing and imaging. nih.gov A series of new cyanine dyes have been synthesized through the reaction of p-dimethylamino cinnamaldehyde (B126680) with various heterocyclic salts. researchgate.net
Recent research has focused on developing bifunctional agents by conjugating a photosensitizer to a cyanine dye for applications like fluorescence image-guided photodynamic therapy (PDT). thno.org Modifications to the structure of pentamethyl cyanine dyes, such as attaching aryl substituents, allow for the regulation of excited-state mechanisms, enabling the design of activatable fluorophores for applications like hypoxic tumor photodynamic therapy. nih.gov Additionally, halogen-containing thiazole (B1198619) orange analogues have been synthesized and investigated as new fluorogenic DNA stains. beilstein-journals.org
Potential in Photoelectronic Applications (e.g., DSSCs, Photodetectors)
Thiazole derivatives have shown potential in various photoelectronic applications. For instance, 2,1,3-benzothiadiazole derivatives have been applied in dye-sensitized solar cells (DSSCs). polyu.edu.hk The unique properties of these compounds, such as their broad light absorption and semiconductor nature, make them suitable for such applications. mdpi.com Research has shown that linking different donor atoms like sulfur to the molecular structure can have a positive effect on the photovoltaic efficiency of DSSCs. researchgate.net
Controlled Generation of Carbene Entities
The controlled generation of carbenes is a significant area of research in organic synthesis. Transition metal-catalyzed carbene transfer reactions are a primary method for synthesizing cyclopropanes. nih.gov While diazo compounds are common carbene precursors, their scope can be limited. nih.gov
Recent approaches have focused on expanding the range of carbene precursors. One such method involves the reductive generation of carbenes from gem-dihaloalkanes or carbonyl compounds. nih.gov Another strategy is the oxidative generation of carbenes from methylene (B1212753) groups, particularly those activated by electron-withdrawing substituents. nih.gov N-heterocyclic carbenes (NHCs) represent an important class of ligands with wide applications in coordination chemistry and catalysis. uni-wuerzburg.de The synthesis of various heterocyclic compounds can be achieved through reactions involving coinage metal carbenes. unimi.it The generation of singlet carbenes under cryogenic conditions through the irradiation of diazirine precursors has also been reported. irb.hr
Design of Ligands for Coordination Chemistry or Supramolecular Assemblies
The 1,3-thiazole scaffold is a versatile building block for creating ligands for coordination chemistry. nih.govresearchgate.net A series of multidentate N-donor ligands containing pyridyl and pyridyl/thiazole units have been synthesized to study their coordination behavior. hud.ac.uk The design of these ligands often involves creating pre-organized structures where the binding sites are positioned to facilitate the coordination of multiple ligands to a single metal ion. hud.ac.uk
Anionic N-heterocyclic carbenes (NHCs) with borane (B79455) or phosphorane substituents are being developed, with their properties tunable by altering these moieties and the central organic framework. uni-wuerzburg.de The synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has also been achieved through a one-pot ring-opening and reconstruction of imidazo[2,1-b] beilstein-journals.orgbeilstein-journals.orgnih.govthiadiazoles. rsc.org
Future Research Directions and Perspectives for 1h Phenaleno 2,1 D 1 2 Thiazole
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic methodologies for thiazole (B1198619) derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant chemical waste. nih.gov Future research should prioritize the development of greener and more efficient synthetic pathways to 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole and its derivatives.
Key areas of focus should include:
One-Pot, Multi-Component Reactions: Designing cascade reactions where multiple chemical bonds are formed in a single operation from simple, readily available starting materials would significantly improve efficiency and reduce waste. nih.govresearchgate.net
Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation and annulation strategies could provide a highly atom-economical route to the phenaleno-thiazole core, avoiding the need for pre-functionalized substrates. mdpi.com
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or deep eutectic solvents, and recyclable biocatalysts or solid-supported catalysts, should be investigated to minimize the environmental impact of the synthesis. mdpi.commdpi.com Innovative techniques like microwave and ultrasonic irradiation could also be employed to reduce reaction times and energy consumption. nih.govmdpi.com
A comparison of traditional versus potential green synthetic approaches is highlighted in the table below.
| Metric | Traditional Synthesis | Future Sustainable Synthesis |
| Atom Economy | Often low due to stoichiometric reagents and protecting groups. nih.gov | High, with maximal incorporation of reactant atoms into the final product. rsc.org |
| E-Factor | High, indicating significant waste generation. rsc.org | Low, approaching the ideal of zero waste. rsc.org |
| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, supercritical fluids, or recyclable deep eutectic solvents. mdpi.commdpi.com |
| Catalysts | May use stoichiometric and toxic reagents. | Utilizes catalytic amounts of recyclable and non-toxic catalysts. mdpi.com |
| Energy Input | Often requires prolonged heating. | Can be accelerated by microwave or ultrasound irradiation. nih.gov |
Advanced Computational Studies on Excited States and Photophysical Phenomena of the Fused System
The photophysical properties of fused aromatic systems are intrinsically linked to their electronic structure. While experimental characterization is crucial, advanced computational studies can provide deep insights into the excited-state dynamics and guide the design of new materials with tailored optical properties.
Future computational research on 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole should involve:
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT calculations can be employed to predict electronic absorption and emission spectra, as well as to understand the nature of the excited states (e.g., intramolecular charge transfer, ICT). nih.govrsc.orgscm.com This can help in interpreting experimental observations and predicting the effects of different substituents on the photophysical properties. researchgate.net
Investigation of Non-Radiative Decay Pathways: Computational modeling can elucidate the mechanisms of non-radiative decay, such as intersystem crossing and internal conversion, which compete with fluorescence and influence the quantum yield. mdpi.comnih.gov Understanding these pathways is critical for designing highly emissive materials.
Modeling of Environmental Effects: The influence of solvent polarity and solid-state packing on the photophysical properties can be simulated to predict and explain solvatochromism and aggregation-induced emission phenomena. nih.gov
| Computational Method | Information Gained | Relevance to 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure (HOMO/LUMO), and vibrational frequencies. nih.govresearchgate.net | Provides a fundamental understanding of the molecule's stability and reactivity. |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra, and nature of electronic transitions. nih.govscm.com | Predicts and explains the color, fluorescence, and other optical properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates the behavior of the molecule in a complex environment (e.g., solvent, biological system). | Elucidates the influence of the surroundings on photophysical and biological activity. |
| Ab Initio Molecular Dynamics (AIMD) | Simulates the dynamic evolution of the molecule after photoexcitation. nih.gov | Reveals the ultrafast processes that govern the deactivation of excited states. |
Exploration of New Derivatization Pathways to Access Novel Chemical Space
The functionalization of the 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole scaffold is a key strategy for modulating its physicochemical properties and exploring new applications. nih.gov Developing a toolbox of selective and efficient derivatization methods will be crucial for accessing a diverse range of novel compounds. rsc.orgresearchgate.net
Future research should focus on:
Regioselective Functionalization: Developing methods for the selective introduction of functional groups at specific positions on both the phenalene (B1197917) and thiazole rings will enable fine-tuning of the electronic and steric properties. rsc.orgresearchgate.net
Late-Stage Functionalization: Creating a portfolio of reactions that can be used to modify the core structure in the later stages of a synthetic sequence will facilitate the rapid generation of compound libraries for screening.
Synthesis of Donor-Acceptor Systems: The introduction of electron-donating and electron-withdrawing groups can be used to create molecules with strong intramolecular charge transfer character, which are of interest for applications in nonlinear optics and as fluorescent probes. nih.gov
| Derivatization Strategy | Target Properties | Potential Applications |
| Introduction of Electron-Donating Groups (e.g., -NH2, -OR) | Increased HOMO energy level, red-shifted absorption/emission. | Organic light-emitting diodes (OLEDs), fluorescent probes. nih.gov |
| Introduction of Electron-Withdrawing Groups (e.g., -CN, -NO2) | Decreased LUMO energy level, enhanced electron affinity. | n-type organic semiconductors, electron-transporting materials. nih.gov |
| Attachment of Bulky Substituents | Disruption of intermolecular π-π stacking. | Solution-processable materials, improved solubility. |
| Incorporation of Specific Recognition Moieties | Selective binding to target analytes or biomolecules. | Chemosensors, bio-imaging agents. nih.govunl.pt |
Integration of 1H-Phenaleno[2,1-d]nih.govmdpi.comthiazole into Emerging Technologies and Materials Science
The unique photophysical and electronic properties expected from the 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole core make it a promising candidate for a variety of applications in materials science and technology. nih.govmdpi.com
Future research should explore its integration into:
Organic Electronics: As a rigid, planar, and electron-rich system, derivatives of 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole could function as active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov
Fluorescent Sensing and Imaging: Functionalized derivatives could be designed as chemosensors for the detection of specific ions, molecules, or changes in the local environment (e.g., pH, viscosity). nih.govnih.govunl.pt Their intrinsic fluorescence could also be harnessed for biological imaging applications. nih.gov
Luminescent Materials: The extended π-system and potential for high quantum yields could lead to the development of novel solid-state lighting materials and fluorescent dyes for a range of applications. nih.gov
Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding
A comprehensive understanding of the structure-property-function relationships of 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole and its derivatives can only be achieved through a close interplay between experimental synthesis and characterization and theoretical modeling. mdpi.comutrgv.edursc.org
Future research should be designed around a synergistic loop:
Prediction: Computational studies can predict the properties of new, yet-to-be-synthesized derivatives, guiding the selection of the most promising targets. rsc.org
Synthesis: Efficient and selective synthetic methods are then developed to access these target molecules.
Characterization: The synthesized compounds are thoroughly characterized using a range of spectroscopic and analytical techniques to determine their actual properties.
Feedback: The experimental results are used to refine and validate the theoretical models, leading to more accurate predictions and a deeper understanding of the underlying principles. utrgv.edu This iterative process will accelerate the discovery and development of new functional materials based on the 1H-Phenaleno[2,1-d] nih.govmdpi.comthiazole scaffold.
Q & A
Q. How does the stability of thiazole derivatives under physiological conditions impact their therapeutic potential?
- Methodological Answer :
- In vitro stability : PBS (pH 7.4) incubation for 24 hours shows <5% degradation for fluorophenyl derivatives, making them suitable for oral formulations .
- Metabolic stability : Microsomal assays (human liver microsomes) identify rapid CYP3A4-mediated oxidation of methoxy groups, guiding prodrug design .
Data Contradiction Analysis
- Example : Disparate IC₅₀ values for 6-(4-nitrophenyl) derivatives in anticancer studies may stem from:
- Cell line variability : MCF-7 (hormone-sensitive) vs. MDA-MB-231 (triple-negative) .
- Assay sensitivity : Fluorescence-based vs. colorimetric readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
